(7-(Thiophène-2-yl)-1,4-thiazépan-4-yl)(1-(thiophène-2-yl)cyclopentyl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

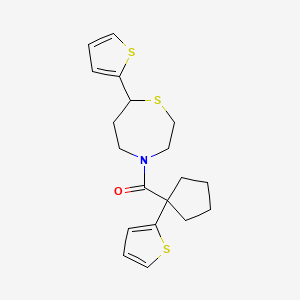

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H23NOS3 and its molecular weight is 377.58. The purity is usually 95%.

BenchChem offers high-quality (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés du thiophène ont démontré des propriétés antimicrobiennes . Le composé en question peut présenter des effets antibactériens ou antifongiques, ce qui le rend pertinent pour lutter contre les infections.

- Les composés à base de thiophène ont été étudiés pour leurs propriétés analgésiques et anti-inflammatoires . Ce composé pourrait potentiellement soulager la douleur et l'inflammation.

- Certains dérivés du thiophène présentent une activité antihypertensive . Les chercheurs pourraient explorer si ce composé affecte la régulation de la pression artérielle.

- Les molécules contenant du thiophène ont été étudiées comme agents antitumoraux potentiels . Enquêter sur l'impact de ce composé sur les cellules cancéreuses pourrait être précieux.

- Les dérivés du thiophène sont utilisés comme inhibiteurs de la corrosion des métaux . Les chercheurs pourraient explorer si ce composé protège les métaux de la corrosion.

- Les composés à base de thiophène jouent un rôle en science des matériaux, notamment dans la fabrication de diodes électroluminescentes (LED) . Enquêter sur ses propriétés électroniques pourrait être pertinent.

Activité antimicrobienne

Effets analgésiques et anti-inflammatoires

Potentiel antihypertenseur

Propriétés antitumorales

Inhibition de la corrosion

Applications en science des matériaux

Activité Biologique

The compound (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a member of the thiazepane derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazepane ring fused with thiophene and cyclopentyl groups. Its molecular formula is C13H15NOS2, and it has a molecular weight of approximately 265.39 g/mol. The presence of multiple heteroatoms contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the thiazepane moiety may enhance membrane permeability, leading to increased susceptibility of bacteria to antimicrobial agents.

Anticancer Properties

Thiazepane derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that compounds structurally similar to (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Recent findings suggest that thiazepane derivatives may offer neuroprotective benefits. Animal studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially making them candidates for treating neurodegenerative diseases .

Case Studies

- Antimicrobial Study : A series of synthesized thiazepane derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts.

- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, a thiazepane derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study concluded that the compound's structural features are critical for its biological activity.

- Neuroprotection : An experimental model of Alzheimer's disease showed that administration of a similar thiazepane derivative led to improved cognitive function and reduced amyloid-beta plaque formation in mice, suggesting potential for therapeutic use in neurodegenerative conditions .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NOS3/c21-18(19(8-1-2-9-19)17-6-4-13-24-17)20-10-7-16(23-14-11-20)15-5-3-12-22-15/h3-6,12-13,16H,1-2,7-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKCCPGHBRGZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.